molecular formula C14H19N3O3 B2575844 N-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide CAS No. 1024420-58-3

N-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide

Cat. No.: B2575844
CAS No.: 1024420-58-3
M. Wt: 277.324
InChI Key: IQMFBKLQUHFAHS-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethoxyphenyl group attached to a piperazine ring, which is further substituted with a formyl group and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide typically involves the reaction of 4-ethoxyaniline with piperazine-1-carboxylic acid, followed by formylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction is carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like ceric ammonium nitrate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in solvents like acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug.

    N-(4-ethoxyphenyl)-retinamide: A synthetic amide with potential anticancer effects.

Uniqueness

N-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Unlike phenacetin, which is primarily known for its analgesic effects, this compound is explored for a broader range of applications, including its potential as an anticancer agent.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-2-20-13-5-3-12(4-6-13)15-14(19)17-9-7-16(11-18)8-10-17/h3-6,11H,2,7-10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMFBKLQUHFAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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